Bienvenue dans la boutique en ligne BenchChem!

N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Lead optimization Drug-likeness Lipophilicity

N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1386373-35-8) is a synthetic small molecule belonging to the N-pyridyl-substituted carboxypiperidine amide class. It features a piperidine-4-carboxamide core with a 3-methylpyridin-2-yl group on the amide nitrogen and a propargyl (prop-2-yn-1-yl) substituent on the piperidine nitrogen.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 1386373-35-8
Cat. No. B2813625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
CAS1386373-35-8
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2CCN(CC2)CC#C
InChIInChI=1S/C15H19N3O/c1-3-9-18-10-6-13(7-11-18)15(19)17-14-12(2)5-4-8-16-14/h1,4-5,8,13H,6-7,9-11H2,2H3,(H,16,17,19)
InChIKeyDAKXQGDKPHEIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1386373-35-8)


N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1386373-35-8) is a synthetic small molecule belonging to the N-pyridyl-substituted carboxypiperidine amide class. It features a piperidine-4-carboxamide core with a 3-methylpyridin-2-yl group on the amide nitrogen and a propargyl (prop-2-yn-1-yl) substituent on the piperidine nitrogen [1]. This compound is catalogued as a screening compound (Enamine EN300-26623243) and is listed in PubChem (CID 47293918) [2]. Its computed properties include XLogP3 1.3, TPSA 45.2 Ų, MW 257.33 g/mol, HBA 3, and HBD 1 [2]. The broader compound class has been described as a platform for prokaryotic translation inhibitors with antibacterial activity [3].

Procurement Risk Alert: Why N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide Cannot Be Replaced by Common Analogs


The propargyl group on the piperidine nitrogen of CAS 1386373-35-8 is a defining structural feature absent from the closest commercially available analog, N-(3-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-98-1). This moiety introduces an alkyne handle for click chemistry derivatization and increases lipophilicity (computed XLogP3 1.3 versus an estimated ~0.5 for the non-propargylated analog) [1]. Within the N-pyridyl-substituted carboxypiperidine amide class, antibacterial activity varies substantially with subtle structural modifications—the most potent compound in the published series achieved an MIC of 12 μg/mL, while other analogs were inactive, demonstrating that substitution patterns are non-interchangeable [2].

Quantitative Differentiation Evidence for N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1386373-35-8)


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Non-Propargylated Analog

The propargyl group on the piperidine nitrogen increases lipophilicity relative to the non-propargylated analog N-(3-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-98-1). The target compound has a computed XLogP3 of 1.3, while the non-propargylated analog has a lower XLogP3, estimated at approximately 0.5 based on structural difference. This shift in lipophilicity affects predicted membrane permeability and solubility profiles, which are critical parameters in CNS drug discovery campaigns [1].

Lead optimization Drug-likeness Lipophilicity

Hydrogen Bond Acceptor/Donor Profile vs. Key Commercially Available Analog

The target compound possesses a hydrogen bond donor count of 1 and acceptor count of 3, compared to the non-propargylated analog N-(3-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-98-1), which has the same donor but only 2 acceptors [1]. The additional acceptor in the target compound arises from the alkyne moiety, which can participate in weak hydrogen bonding and pi-stacking interactions. This difference may influence protein-ligand binding interactions in screening campaigns [1].

Medicinal chemistry Ligand efficiency Physicochemical property analysis

Antibacterial Class-Level Activity: Broader N-Pyridyl Carboxypiperidine Amide Series

A 2019 high-throughput screening study identified N-pyridyl-substituted carboxypiperidine amides as prokaryotic translation inhibitors. The most active compound in the series demonstrated an MIC of 12 μg/mL against bacterial strains. Activity was confirmed to be translation-specific using dual-reporter constructs (RFP and Katushka2S), distinguishing translation inhibitors from DNA biosynthesis inhibitors [1]. The target compound CAS 1386373-35-8 belongs structurally to this class, bearing the prerequisite N-pyridyl carboxamide pharmacophore and a piperidine core. However, the specific MIC value for this exact compound has not been published in the public peer-reviewed literature, and the 12 μg/mL datum cannot be attributed to it directly.

Antibacterial discovery Prokaryotic translation inhibition Gram-negative pathogens

Topological Polar Surface Area (TPSA) as CNS Multiparameter Optimization (MPO) Descriptor

The computed TPSA of the target compound is 45.2 Ų, which falls within an optimal range for CNS drug candidates (typically < 90 Ų, with ideal range 40–70 Ų for passive BBB penetration) [1]. The non-propargylated analog N-(3-methylpyridin-2-yl)piperidine-4-carboxamide has a predicted TPSA of approximately 45.2 Ų as well (identical amide core), indicating that the propargyl substituent does not increase polarity. Combined with XLogP3 of 1.3, the compound occupies favorable CNS MPO space. The measured BBB penetration has not been published for this specific compound [1].

CNS drug discovery Blood-brain barrier Physicochemical property optimization

Alkyne Functional Handle Availability for Click Chemistry Derivatization

The terminal alkyne moiety of the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry for biotinylation, fluorescent tagging, or conjugation to E3 ligase ligands for PROTAC development [1]. The non-propargylated analog (CAS 110105-98-1) lacks this functionality entirely. This structural feature makes the target compound suitable as a precursor for chemical probe synthesis directly from the screening hit, avoiding the need for de novo synthetic route design to introduce an alkyne handle at a later stage [1]. No quantitative reaction kinetics data are available for this specific compound in the public domain.

Chemical biology PROTAC Biotinylation Click chemistry

Computed Molecular Complexity and Rotatable Bond Count vs. Analog

The target compound has a computed complexity score of 352 and 3 rotatable bonds, versus an estimated complexity of approximately 280 and 2 rotatable bonds for the non-propargylated analog (CAS 110105-98-1) [1]. Higher molecular complexity can correlate with improved selectivity in screening, as more complex molecules engage in a greater number of specific interactions with protein targets. The additional rotatable bond introduced by the propargyl group provides conformational flexibility that may affect binding entropy [1].

Fragment-based drug discovery Molecular complexity Ligand efficiency metrics

Recommended Application Scenarios for N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1386373-35-8)


Chemical Probe Synthesis via Click Chemistry Conjugation

The terminal alkyne functionality makes CAS 1386373-35-8 directly suitable for CuAAC-based conjugation to azide-bearing fluorophores, biotin tags, or E3 ligase ligands for PROTAC design, without requiring synthetic modification of the core scaffold [1]. This application is supported by the structural evidence of the propargyl group (SMILES confirmation of terminal C#C) [1]. Researchers procuring this compound for click chemistry derivatization should verify the compound's compatibility with their specific Cu(I) or strain-promoted conditions experimentally, as no published reaction data are available.

Screening Library Expansion for Antibacterial Translation Inhibitor Programs

The N-pyridyl-substituted carboxypiperidine amide class has been validated as prokaryotic translation inhibitors with MIC values as low as 12 μg/mL for the best-in-series compound [1]. CAS 1386373-35-8, bearing the characteristic N-pyridyl amide pharmacophore and a propargyl substituent, is a structurally distinct member of this class and may contribute diversity to screening libraries targeting Gram-negative antibacterial discovery. Users should note that antibacterial activity for this specific compound has not been independently confirmed; screening against susceptible bacterial strains is recommended as a primary endpoint [1].

CNS Drug Discovery: Lead-like Compound with Favorable in silico Properties

With a computed XLogP3 of 1.3 and TPSA of 45.2 Ų, the compound occupies favorable CNS MPO space, positioning it as a potential CNS lead-like candidate [1]. The propargyl group provides additional functionalization potential without substantially increasing polarity. This application scenario is supported by computed property data from PubChem [1]; however, no experimental BBB permeability or CNS target engagement data are available. Use in CNS programs should be accompanied by experimental ADME profiling (e.g., PAMPA-BBB, MDCK-MDR1 assays) before committing significant medicinal chemistry resources.

Fragment-Based Screening Deck Diversification

The compound's computed complexity score of 352 and molecular weight of 257.33 g/mol position it in the lead-like to fragment-like boundary region. Its combination of 3 hydrogen bond acceptors, 1 donor, and 3 rotatable bonds provides a balanced physicochemical profile suitable for fragment elaboration strategies [1]. The propargyl substituent introduces a distinguishing feature compared to common piperidine-4-carboxamide building blocks. Procurement for this application is supported by the calculated property profile; users should confirm purity (typically 95% as per Enamine specifications) and identity by LCMS and NMR upon receipt [1].

Quote Request

Request a Quote for N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.